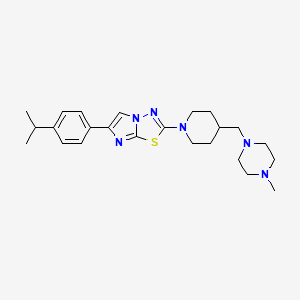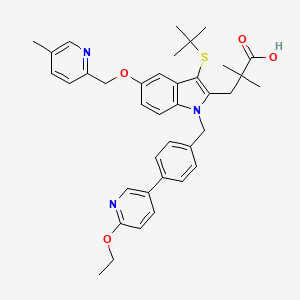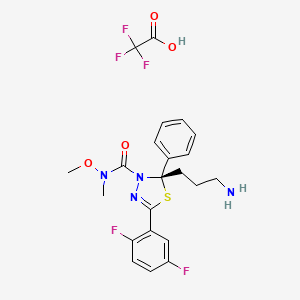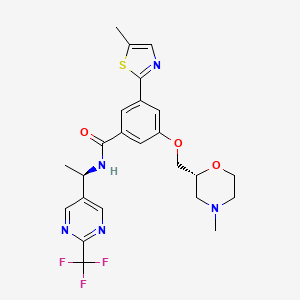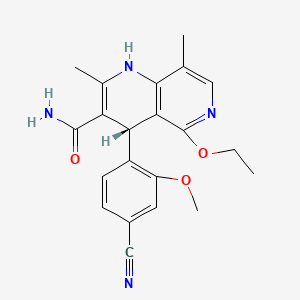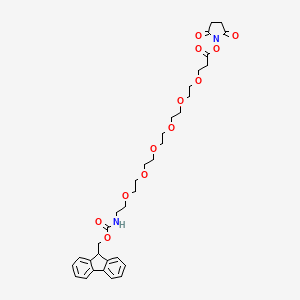
Fmoc-PEG6-NHS ester
Overview
Description
Fmoc-PEG6-NHS ester is a compound that combines the properties of polyethylene glycol (PEG), 9-fluorenylmethoxycarbonyl (Fmoc), and N-hydroxysuccinimide (NHS) ester. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The PEG spacer enhances solubility in aqueous media, while the Fmoc group provides a protective function that can be removed under basic conditions to reveal a free amine for further conjugation .
Mechanism of Action
Target of Action
Fmoc-PEG6-NHS ester is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The this compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell, and PROTACs like this compound leverage this system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely influenced by its PEG spacer . The hydrophilic PEG spacer increases solubility in aqueous media , which can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of this compound’s action is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase with a ligand for a target protein, this compound enables the ubiquitin-proteasome system to recognize and degrade the target protein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the hydrophilic PEG spacer increases solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability may be influenced by the hydration state of the environment. Additionally, the Fmoc group can be deprotected under basic conditions , indicating that the compound’s action may also be influenced by pH.
Biochemical Analysis
Biochemical Properties
Fmoc-PEG6-NHS ester plays a significant role in biochemical reactions. It is primarily used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a PEG-based PROTAC linker, can be used in the synthesis of PROTACs .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, the influence of this compound on cell function is indirectly through the action of the PROTACs it helps to synthesize .
Molecular Mechanism
The molecular mechanism of this compound is related to its role in the synthesis of PROTACs . The Fmoc-protected amine can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Temporal Effects in Laboratory Settings
It is known that the compound has a high purity (≥95%) and is stable when stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG6-NHS ester typically involves the following steps:
PEGylation: The PEG chain is first synthesized or obtained commercially.
Fmoc Protection: The PEG chain is then reacted with 9-fluorenylmethoxycarbonyl chloride to introduce the Fmoc protective group.
NHS Ester Formation: The Fmoc-PEG intermediate is then reacted with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG are reacted with Fmoc chloride and NHS in the presence of appropriate solvents and catalysts.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.
Types of Reactions:
Substitution Reactions: this compound primarily undergoes nucleophilic substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal a free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Primary amines in neutral or slightly basic buffers (pH 7-9) are common reagents for this reaction.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products:
Scientific Research Applications
Fmoc-PEG6-NHS ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Fmoc-PEG-NHS ester: Similar to Fmoc-PEG6-NHS ester but with different PEG chain lengths.
Azido-PEG-NHS ester: Contains an azido group instead of the Fmoc group, used for click chemistry applications.
Mal-PEG-NHS ester: Contains a maleimide group for thiol-reactive conjugation.
Uniqueness: this compound is unique due to its combination of Fmoc protection, PEG spacer, and NHS ester functionality. This combination allows for versatile applications in bioconjugation, PROTAC synthesis, and drug delivery, providing enhanced solubility, stability, and selective protein degradation capabilities .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N2O12/c37-31-9-10-32(38)36(31)48-33(39)11-13-41-15-17-43-19-21-45-23-24-46-22-20-44-18-16-42-14-12-35-34(40)47-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,35,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJXLDJJJJQTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601107912 | |
| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601107912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818294-31-3 | |
| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601107912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




